molecular formula C19H17N5O4 B2588040 N-(2H-1,3-benzodioxol-5-yl)-2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide CAS No. 1797957-45-9

N-(2H-1,3-benzodioxol-5-yl)-2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide

Cat. No.: B2588040
CAS No.: 1797957-45-9
M. Wt: 379.376
InChI Key: GEAGBSYFDHVWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a benzodioxol group (a fused benzene-dioxole ring), a 1,2,4-triazol-5-one core substituted with a cyclopropyl and pyridinyl moiety, and an acetamide linker. The triazolone ring is a key pharmacophore known for hydrogen-bonding interactions, which may enhance binding to biological targets such as enzymes or receptors . The pyridinyl group contributes to solubility and π-π stacking interactions, while the cyclopropyl substituent may influence metabolic stability. Structural characterization of such compounds often employs X-ray crystallography refined via SHELXL and visualized using WinGX/ORTEP .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c25-17(21-13-3-6-15-16(8-13)28-11-27-15)10-23-19(26)24(14-4-5-14)18(22-23)12-2-1-7-20-9-12/h1-3,6-9,14H,4-5,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAGBSYFDHVWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Triazole Ring: This step involves the reaction of hydrazine derivatives with appropriate acylating agents.

    Coupling Reactions: The final step involves coupling the benzodioxole and triazole intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.

Chemical Reactions Analysis

N-(2H-1,3-benzodioxol-5-yl)-2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its activity against specific biological targets.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Structural Features Potential Applications
Target Compound C₁₉H₁₈N₆O₄ Benzodioxol, cyclopropyl-triazolone, pyridinyl Acetamide linker, fused aromatic system Enzyme inhibition, receptor antagonism (hypothetical)
Acetamide,N-(4,5-dihydro-1-methyl-5-oxo-1H-pyrazol-3-yl) C₆H₉N₃O₂ Pyrazolone, methyl Pyrazolone ring, smaller molecular footprint Unknown (limited data)
P-(3-Methyl-5-oxo-2-pyrazol-1-yl)benzenesulfonamide C₁₀H₁₁N₃O₃S Benzenesulfonamide, pyrazole Sulfonamide group, pyrazole ring Antimicrobial or anti-inflammatory (sulfonamide class)
Compound 58 C₂₀H₂₁N₇O₄ Tetrazolyl, pyridinyl, oxazolo-oxazine Tetrazole bioisostere, complex heterocycle Enhanced metabolic stability (tetrazole moiety)

Structural Analysis

Heterocyclic Core: The target compound’s 1,2,4-triazol-5-one core differs from the pyrazolone in and the pyrazole in . Compound 58 incorporates a tetrazole ring, a carboxylic acid bioisostere, which enhances metabolic stability and oral bioavailability.

Substituent Effects :

  • The benzodioxol group in the target compound may confer improved lipophilicity and blood-brain barrier penetration relative to the benzenesulfonamide in .
  • The cyclopropyl group on the triazolone ring could reduce oxidative metabolism compared to the methyl group in .

The pyridinyl group in the target compound and Compound 58 enhances solubility and π-stacking interactions, critical for binding to hydrophobic enzyme pockets.

Hypothetical Activity Profiles

  • Compound 58 : The tetrazole and oxazolo-oxazine motifs may target neurological or inflammatory pathways.
  • : The sulfonamide-pyrazole structure aligns with diuretic or antibacterial agents (e.g., sulfa drugs).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.